molecular formula C5H3BrFNOS B11718217 5-Bromo-3-fluorothiophene-2-carboxamide

5-Bromo-3-fluorothiophene-2-carboxamide

Cat. No.: B11718217
M. Wt: 224.05 g/mol
InChI Key: QRGMOXPXHJBQRF-UHFFFAOYSA-N
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Description

5-Bromo-3-fluorothiophene-2-carboxamide is a heterocyclic compound that contains both bromine and fluorine atoms attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluorothiophene-2-carboxamide typically involves the bromination and fluorination of thiophene derivatives. One common method is the lithiation of thiophene followed by bromination and fluorination. For example, 2-bromo-3-hexyl-4-fluorothiophene can be synthesized by lithiation with n-BuLi, followed by bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Lithiation Reagents: n-BuLi for lithiation reactions.

    Bromination Reagents: Bromine or N-bromosuccinimide (NBS).

    Fluorination Reagents: Selectfluor or other fluorinating agents.

    Coupling Reagents: Palladium catalysts for Suzuki–Miyaura and Stille couplings.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications in material science and medicinal chemistry.

Scientific Research Applications

5-Bromo-3-fluorothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can be useful in the development of anesthetics and anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluorothiophene-2-carboxamide stands out due to its specific combination of bromine and fluorine atoms, which impart unique electronic and steric properties. These properties make it particularly valuable in the synthesis of complex molecules and materials with specific desired characteristics.

Properties

Molecular Formula

C5H3BrFNOS

Molecular Weight

224.05 g/mol

IUPAC Name

5-bromo-3-fluorothiophene-2-carboxamide

InChI

InChI=1S/C5H3BrFNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H2,8,9)

InChI Key

QRGMOXPXHJBQRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)C(=O)N)Br

Origin of Product

United States

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